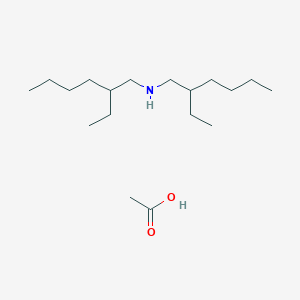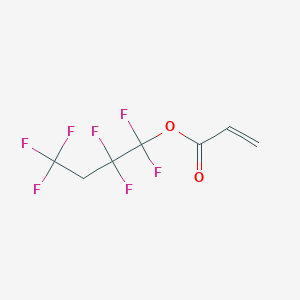
N-Methyl-N-phenyl-N'-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-phenyl-N’-ethylurea is an organic compound with the molecular formula C10H14N2O It is a derivative of urea, where the nitrogen atoms are substituted with methyl, phenyl, and ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methyl-N-phenyl-N’-ethylurea can be synthesized through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity.
Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, although not environmentally friendly, is still widely used due to its efficiency.
Industrial Production Methods
Industrial production of N-Methyl-N-phenyl-N’-ethylurea typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-phenyl-N’-ethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted ureas.
Applications De Recherche Scientifique
N-Methyl-N-phenyl-N’-ethylurea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Methyl-N-phenyl-N’-ethylurea involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N’-phenylurea: Similar structure but lacks the ethyl group.
N-Phenyl-N’-methylurea: Another similar compound with different substituents.
N,N’-Disubstituted thiourea: Thiourea derivatives with similar applications.
Uniqueness
N-Methyl-N-phenyl-N’-ethylurea is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
52073-04-8 |
|---|---|
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
3-ethyl-1-methyl-1-phenylurea |
InChI |
InChI=1S/C10H14N2O/c1-3-11-10(13)12(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,11,13) |
Clé InChI |
GOVFUKDUNFENCA-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)N(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


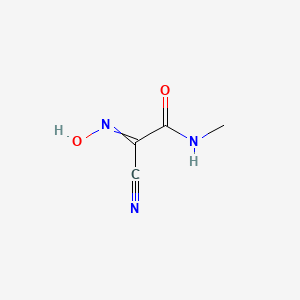
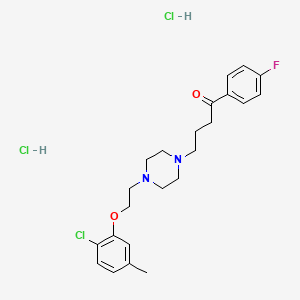
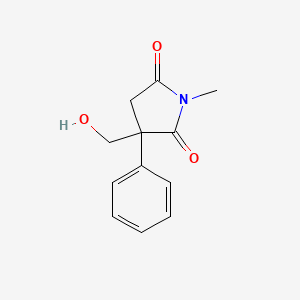
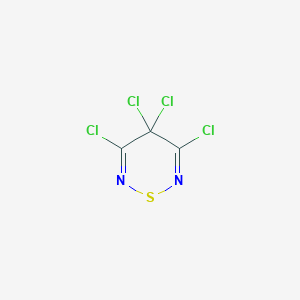
![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)
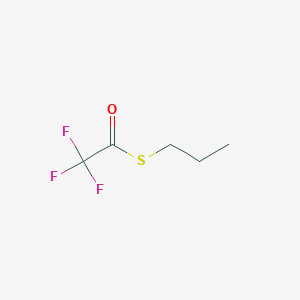
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)


